2,3-Dichloro-4'-thiomorpholinomethyl benzophenone
Overview
Description
Synthesis Analysis
DTMBP is synthesized through Friedel-Crafts condensation. It is related to Benzophenone (BP) photophores, which possess unique photochemical properties that enable the formation of a biradicaloid triplet state, leading to hydrogen atom abstraction from C-H bonds and subsequent stable covalent bond formation.Molecular Structure Analysis
The molecular formula of DTMBP is C18H17Cl2NOS, and its molecular weight is 366.3 g/mol.Chemical Reactions Analysis
The study of benzophenone-sensitized reactions, like the one involving 2-quinolinecarbonitriles, demonstrates the chemical versatility of benzophenone derivatives. These reactions result in various products like triazapentaphene and dicyanoquinoline, showcasing the role of benzophenone in facilitating diverse chemical transformations.Physical And Chemical Properties Analysis
DTMBP is a colorless solid that is soluble in organic solvents and has a melting point of 176°C.Scientific Research Applications
Photophore Applications in Biochemistry
Benzophenone (BP) photophores, related to 2,3-Dichloro-4'-thiomorpholinomethyl benzophenone, have diverse applications in biochemistry. They possess unique photochemical properties that enable the formation of a biradicaloid triplet state, leading to hydrogen atom abstraction from C-H bonds and subsequent stable covalent bond formation. This process is utilized in various ways, such as ligand-protein interaction mapping, target identification, proteome profiling, bioconjugation, and surface grafting (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).
Antitumor Activity
Certain benzophenone derivatives, including morpholino and thiomorpholino benzophenones, have shown potent cytotoxic and antitumor activities. These compounds, synthesized through Friedel-Crafts condensation, exhibited significant effects against P388 murine leukemia and PC-6 human lung carcinoma cells, indicating their potential in cancer therapy (Kumazawa et al., 1997).
Chemical Synthesis and Reactivity
The study of benzophenone-sensitized reactions, like the one involving 2-quinolinecarbonitriles, demonstrates the chemical versatility of benzophenone derivatives. These reactions result in various products like triazapentaphene and dicyanoquinoline, showcasing the role of benzophenone in facilitating diverse chemical transformations (HataNorisuke & OhtsukaRyoichi, 1975).
Environmental Applications
Research on benzophenone-4 in environmental applications highlights the growing concern over its presence in water bodies. Novel tertiary amine-functionalized adsorption resins were developed for the effective removal of benzophenone-4 from water, demonstrating the environmental implications and remediation strategies for these compounds (Zhou et al., 2018).
properties
IUPAC Name |
(2,3-dichlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NOS/c19-16-3-1-2-15(17(16)20)18(22)14-6-4-13(5-7-14)12-21-8-10-23-11-9-21/h1-7H,8-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRURJXYCGFLAQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642935 | |
Record name | (2,3-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-4'-thiomorpholinomethyl benzophenone | |
CAS RN |
898783-10-3 | |
Record name | (2,3-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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